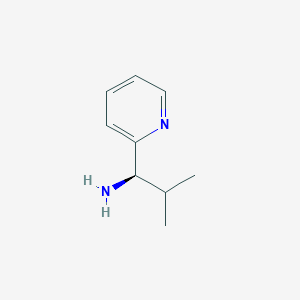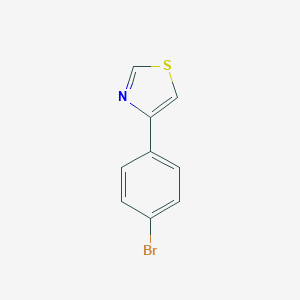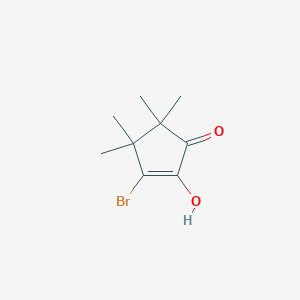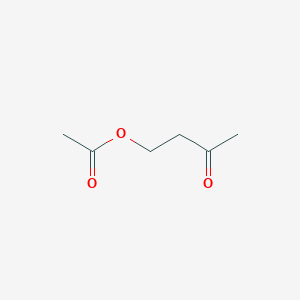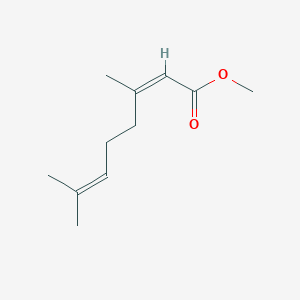
Methyl nerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl nerate is an organic compound that belongs to the class of esters. It is a colorless liquid with a fruity odor and is commonly found in essential oils. Methyl nerate has been widely studied for its potential applications in the field of scientific research.
科学的研究の応用
Nematode Management
Methyl nerate, as a derivative of methyl bromide, has implications in nematode management in agriculture. Methyl bromide has been an effective pre-plant soil fumigant for controlling nematodes in various high-value crops in the United States. Its phase-out due to environmental concerns has led to the exploration of alternative control measures, including other chemicals, genetic resistance, and cultural practices (Zasada et al., 2010).
Plant-Parasitic and Free-Living Nematodes
Methyl nerate and related compounds have been studied for their effects on plant-parasitic and free-living nematodes. For instance, pyrrolizidine alkaloids, which share similar chemical properties with methyl nerate, show nematicidal, ovicidal, and repellent effects on these nematodes (Thoden et al., 2009).
Environmental and Gene Regulation Research
Methyl nerate’s impact extends to gene regulation and environmental health research. For example, environmental exposures like pesticides, which include compounds similar to methyl nerate, can alter gene expression through various gene regulatory mechanisms. This research is crucial for understanding complex human diseases, such as cancer, diabetes, and neurodegenerative disorders (Edwards & Myers, 2007).
Epigenetic Studies
In epigenetic studies, researchers investigate how environmental factors, including chemicals related to methyl nerate, influence DNA methylation, which is a key mechanism for cellular differentiation. These studies are vital for understanding the role of DNA methylation in various diseases, including cancer and neurodevelopmental disorders (Robertson & Wolffe, 2000).
特性
CAS番号 |
1862-61-9 |
|---|---|
製品名 |
Methyl nerate |
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
methyl (2Z)-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8- |
InChIキー |
ACOBBFVLNKYODD-NTMALXAHSA-N |
異性体SMILES |
CC(=CCC/C(=C\C(=O)OC)/C)C |
SMILES |
CC(=CCCC(=CC(=O)OC)C)C |
正規SMILES |
CC(=CCCC(=CC(=O)OC)C)C |
その他のCAS番号 |
1862-61-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
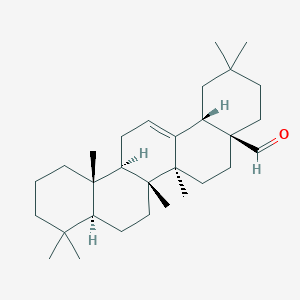
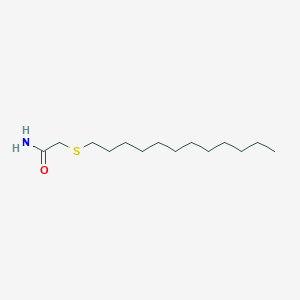


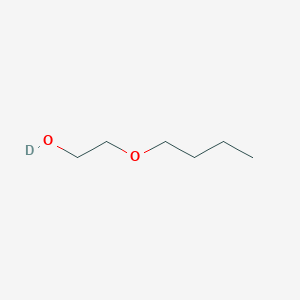
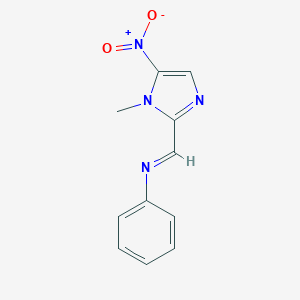
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)
